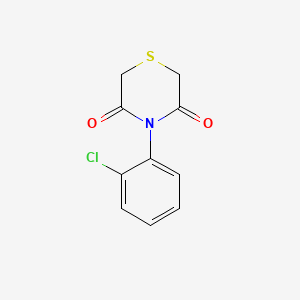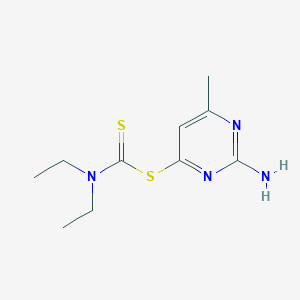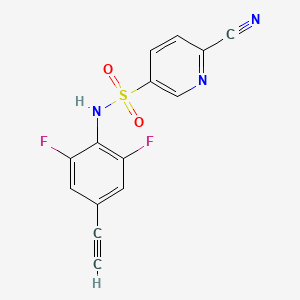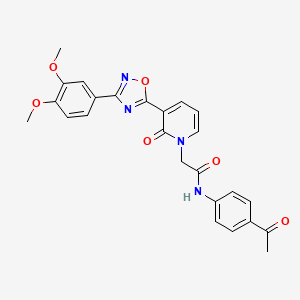![molecular formula C17H18ClN3O3S2 B2523320 1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine CAS No. 1384803-50-2](/img/structure/B2523320.png)
1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine, commonly known as BPIP, is a chemical compound that has shown promising results in scientific research. BPIP is a piperazine derivative that has been extensively studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of BPIP involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. BPIP has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, which can help in the prevention of neurodegenerative diseases. BPIP has also been found to inhibit the growth and migration of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, BPIP has some limitations as well. Its solubility in water is limited, which can affect its bioavailability. It also requires further studies to determine its pharmacokinetic properties.
未来方向
There are several future directions for the study of BPIP. One area of research is the development of BPIP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of BPIP in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are also needed to determine the optimal dosage and administration of BPIP for therapeutic use.
Conclusion:
In conclusion, BPIP is a promising compound that has shown potential for the treatment of various diseases. Its synthesis method is well-established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the therapeutic potential of BPIP and its role in the treatment of diseases.
合成方法
The synthesis of BPIP involves the reaction of 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid with benzenesulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with piperazine in the presence of potassium carbonate to yield BPIP. The purity of the compound is confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
BPIP has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. BPIP has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(6-chloro-2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S2/c1-25-16-14(7-8-15(18)19-16)17(22)20-9-11-21(12-10-20)26(23,24)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWCRSHBPIBOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)
![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)
![2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile](/img/structure/B2523242.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
